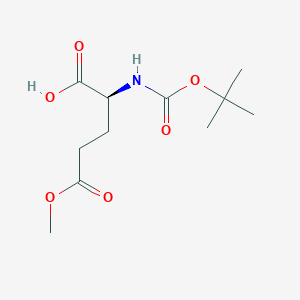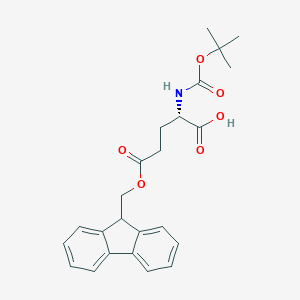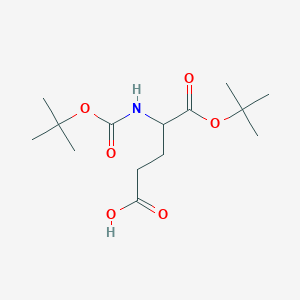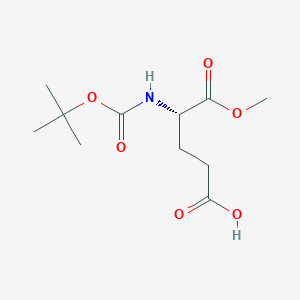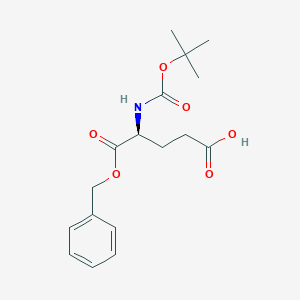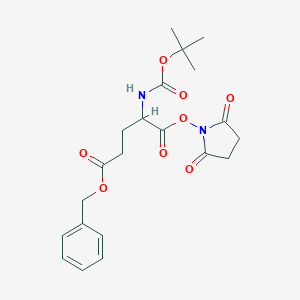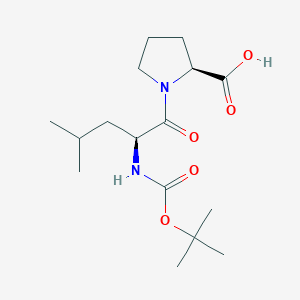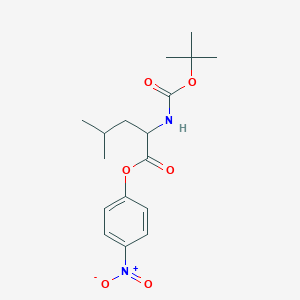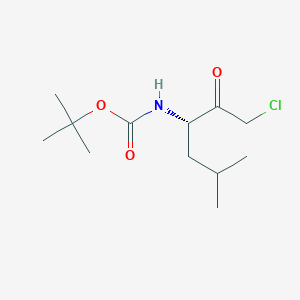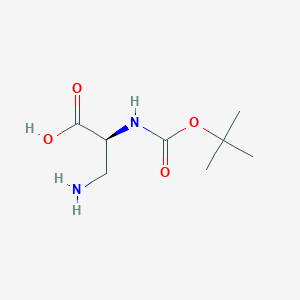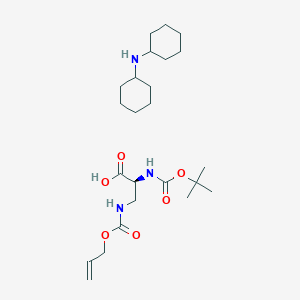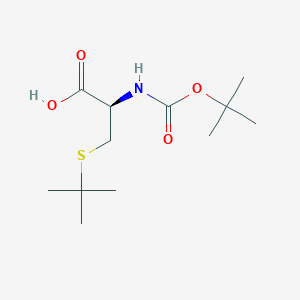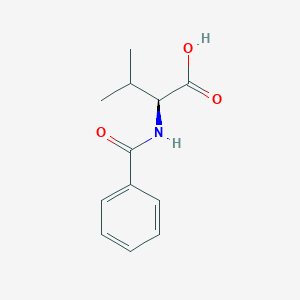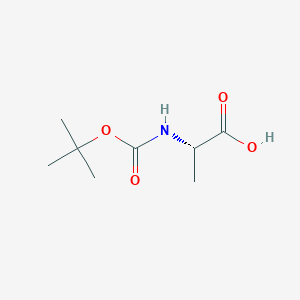
Boc-Ala-OH
Descripción general
Descripción
N-(tert-Butoxycarbonyl)-L-alanine: is a compound commonly used in peptide synthesis. It is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial during peptide synthesis to prevent unwanted side reactions.
Aplicaciones Científicas De Investigación
Chemistry: N-(tert-Butoxycarbonyl)-L-alanine is widely used in solid-phase peptide synthesis. It serves as a building block for the synthesis of peptides and proteins, which are essential for studying protein structure and function .
Biology: In biological research, peptides synthesized using N-(tert-Butoxycarbonyl)-L-alanine are used to study enzyme-substrate interactions, receptor binding, and signal transduction pathways .
Medicine: Peptides synthesized using N-(tert-Butoxycarbonyl)-L-alanine have applications in drug development. They are used to create peptide-based drugs and vaccines, which can target specific diseases with high precision .
Industry: In the pharmaceutical industry, N-(tert-Butoxycarbonyl)-L-alanine is used in the large-scale production of peptide drugs. Its use ensures the high purity and consistency of the final product .
Mecanismo De Acción
Target of Action
N-(tert-Butoxycarbonyl)-L-alanine, also known as Boc-l-alanine or Boc-Ala-OH, is primarily used as a protective agent for amino groups in peptide synthesis . The compound’s primary targets are the amino groups in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles .
Mode of Action
Boc-l-alanine acts by protecting the amino groups during peptide synthesis. It forms a stable compound with the amino groups, preventing them from reacting with other substances during the synthesis process . This protection is crucial as it allows for the successful synthesis of peptides without unwanted side reactions .
Biochemical Pathways
The biochemical pathways affected by Boc-l-alanine primarily involve peptide synthesis. The compound plays a significant role in the formation of peptides by protecting the amino groups from unwanted reactions. This protection allows for the successful synthesis of peptides, which are crucial components in various biological processes .
Pharmacokinetics
The metabolism and excretion of Boc-l-alanine would likely depend on the specific biochemical pathways and mechanisms involved in peptide synthesis .
Result of Action
The primary result of Boc-l-alanine’s action is the successful synthesis of peptides. By protecting the amino groups, Boc-l-alanine allows for the formation of peptides without unwanted side reactions. These peptides play crucial roles in various biological processes, including protein synthesis, enzymatic reactions, and signal transduction .
Action Environment
The action of Boc-l-alanine is influenced by various environmental factors. For instance, the compound’s efficacy in protecting amino groups during peptide synthesis can be affected by factors such as temperature, pH, and the presence of other substances. Additionally, the stability of Boc-l-alanine can be influenced by factors such as light, heat, and moisture .
Análisis Bioquímico
Biochemical Properties
N-(tert-Butoxycarbonyl)-L-alanine plays a crucial role in biochemical reactions. It is used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues . This compound interacts with various enzymes and proteins during these reactions . The exact nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
The effects of N-(tert-Butoxycarbonyl)-L-alanine on cells and cellular processes are diverse. It influences cell function by participating in the synthesis of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-(tert-Butoxycarbonyl)-L-alanine exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, can influence enzyme activation or inhibition, and can induce changes in gene expression .
Metabolic Pathways
N-(tert-Butoxycarbonyl)-L-alanine is involved in various metabolic pathways. It interacts with enzymes and cofactors during these processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(tert-Butoxycarbonyl)-L-alanine is typically synthesized by reacting L-alanine with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the synthesis of N-(tert-Butoxycarbonyl)-L-alanine follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems ensures precise control over reaction parameters, leading to high-quality product .
Análisis De Reacciones Químicas
Types of Reactions: N-(tert-Butoxycarbonyl)-L-alanine primarily undergoes deprotection reactions to remove the Boc group. This is typically achieved using acidic conditions, such as trifluoroacetic acid in dichloromethane .
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling Reactions: Carbodiimides like dicyclohexylcarbodiimide (DCC) are used to couple N-(tert-Butoxycarbonyl)-L-alanine with other amino acids.
Major Products: The major product formed from the deprotection of N-(tert-Butoxycarbonyl)-L-alanine is L-alanine. When used in peptide synthesis, it forms peptide bonds with other amino acids, leading to the formation of polypeptides .
Comparación Con Compuestos Similares
- N-(tert-Butoxycarbonyl)-glycine
- N-(tert-Butoxycarbonyl)-valine
- N-(tert-Butoxycarbonyl)-phenylalanine
Uniqueness: N-(tert-Butoxycarbonyl)-L-alanine is unique due to its specific use in introducing alanine residues into peptides. Compared to other Boc-protected amino acids, it offers distinct steric and electronic properties that influence the folding and stability of the synthesized peptides .
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884846 | |
| Record name | L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15761-38-3 | |
| Record name | Boc-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15761-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (tert-Butoxycarbonyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015761383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1,1-dimethylethoxy)carbonyl]-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (TERT-BUTOXYCARBONYL)ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBSZA1BT4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Boc-L-alanine (N-(tert-Butoxycarbonyl)-L-alanine) has the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol.
A: Boc-L-alanine has been characterized using various spectroscopic techniques. Researchers have utilized FTIR spectroscopy to study its self-association behavior, analyzing the carbonyl stretching regions and identifying intermolecular hydrogen bonds between the carboxylic acid and urethane groups. Additionally, 1H NMR, 13C NMR, and 19F NMR spectroscopy have been employed to confirm the structure of dipeptide chiral amine compounds synthesized using Boc-L-alanine as a starting material.
A: Yes, computational molecular modeling studies have been conducted on Boc-L-alanine derivatives. For example, in the investigation of the interaction between ATP and various amino acids, including Boc-L-alanine, molecular modeling calculations were employed to determine the binding energy and analyze the stability of non-covalent complexes. The study revealed that the complex between ATP and Boc-L-alanine was stabilized by intermolecular hydrogen bonds, with a calculated binding energy of -15.634 kcal/mol.
A: Modifications to the Boc-L-alanine structure can significantly alter its properties and applications. For instance, replacing the tert-butoxycarbonyl (Boc) protecting group with other protecting groups can affect the reactivity and solubility of the molecule. Furthermore, incorporating Boc-L-alanine into larger structures, such as peptides or polymers, introduces chirality and can influence the conformation and self-assembly of these macromolecules. ,
A: Boc-L-alanine serves as a key component in the synthesis of various polymers with unique properties. It can be incorporated into polyacetylene backbones or used as a side chain moiety in methacrylate-based polymers. The incorporation of Boc-L-alanine introduces chirality, influencing the polymer's conformation and potentially leading to helical structures. [1](https://www.semanticscholar.org/paper/53b10f3b4c
A: Boc-L-alanine is a commonly used protected amino acid in solid-phase peptide synthesis. The Boc group acts as a temporary protecting group for the amine functionality, preventing unwanted side reactions during peptide bond formation. , After the desired peptide sequence is assembled, the Boc group can be easily removed under acidic conditions.
A: Yes, optically active helical polyacetylenes containing Boc-L-alanine units have been successfully employed as chiral seeding agents to induce the enantioselective crystallization of racemic N-(tert-butoxycarbonyl)alanine. The helical polymers preferentially induced the crystallization of either the L- or D-enantiomer, depending on the helicity of the polymer. This highlights the potential of Boc-L-alanine-based polymers in chiral separation and resolution technologies.
A: While Boc-L-alanine is primarily used as a synthetic building block, its derivatives have shown potential in biomedicine. For example, multiamino vinyl poly(amino acid)s, synthesized using Boc-L-alanine as a starting material, exhibit low cytotoxicity and can effectively condense DNA, making them promising candidates for gene delivery applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


